

An In-depth Technical Guide to 3-Methyltetrahydrofuran (3-MeTHF)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyltetrahydrofuran

Cat. No.: B083541

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyltetrahydrofuran (3-MeTHF) is a bio-derived cyclic ether that is gaining significant traction as a sustainable alternative to traditional petrochemical-based solvents.^{[1][2]} Its favorable physical and chemical properties, coupled with a superior environmental profile, make it a compelling choice for a wide range of applications, including organic synthesis, extraction processes, and as a component in advanced biofuel formulations. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of 3-MeTHF, with a focus on providing actionable data and experimental insights for laboratory and industrial use.

Chemical Structure and Identification

3-Methyltetrahydrofuran is a five-membered heterocyclic ether with a methyl group substituted at the 3-position of the tetrahydrofuran ring.^[3] This substitution introduces a chiral center, leading to the existence of two enantiomers: (R)-**3-Methyltetrahydrofuran** and (S)-**3-Methyltetrahydrofuran**.

Systematic and Trivial Names:

- IUPAC Name: 3-methyloxolane^[4]

- Common Name: **3-Methyltetrahydrofuran** (3-MeTHF)[\[5\]](#)
- Synonyms: Tetrahydro-3-methylfuran, Furan, tetrahydro-3-methyl-[\[3\]](#)[\[4\]](#)[\[5\]](#)

The chemical structure of **3-Methyltetrahydrofuran** is depicted below:

Caption: Chemical structure of **3-Methyltetrahydrofuran**.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Methyltetrahydrofuran** is presented in the table below. These properties highlight its utility as a versatile solvent.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₀ O	[1] [3] [6]
Molecular Weight	86.13 g/mol	[1] [2] [6]
CAS Number	13423-15-9	[1] [6]
Appearance	Colorless liquid	[1] [3]
Boiling Point	89 °C	[1]
Density	0.87 g/cm ³	[1] [2]
Solubility in Water	Good	[3]
Purity	Typically >95% (GC)	[1]

Synthesis of 3-Methyltetrahydrofuran

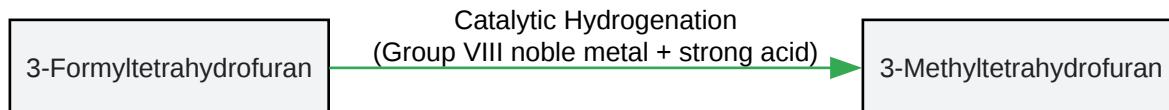
Several synthetic routes to **3-Methyltetrahydrofuran** have been developed, often starting from bio-renewable feedstocks. The choice of a particular method may depend on factors such as the desired purity, scale of production, and available starting materials.

From 3-(Hydroxymethyl)tetrahydrofuran (HOMeTHF)

One common laboratory and industrial synthesis involves the deoxygenation of 3-(hydroxymethyl)tetrahydrofuran. This process can be achieved through a multi-step sequence

involving esterification, pyrolysis, and subsequent hydrogenation.

[Click to download full resolution via product page](#)


Caption: Synthesis of 3-MeTHF from 3-(Hydroxymethyl)tetrahydrofuran.

Experimental Protocol:

- Esterification: 3-(Hydroxymethyl)tetrahydrofuran is reacted with a carboxylic acid (e.g., acetic acid) under esterification conditions to form the corresponding carboxylate ester.^[7]
- Pyrolysis: The resulting ester is subjected to high temperatures in a pyrolysis step to eliminate the carboxylic acid and form 3-methylenetetrahydrofuran.^[7]
- Hydrogenation: The 3-methylenetetrahydrofuran is then hydrogenated in the presence of a suitable catalyst (e.g., a Group VIII metal) to yield **3-Methyltetrahydrofuran**.^[7]

From 3-Formyltetrahydrofuran

Another synthetic approach involves the catalytic hydrogenation of 3-formyltetrahydrofuran. This method can be performed as a one-pot reaction.

[Click to download full resolution via product page](#)

Caption: Synthesis of 3-MeTHF from 3-Formyltetrahydrofuran.

Experimental Protocol:

- 3-Formyltetrahydrofuran is reacted with hydrogen gas in the presence of a catalyst system comprising a Group VIII noble metal (e.g., palladium) and a strong acid.^[8]

- The reaction is typically carried out under elevated temperature and pressure to facilitate the hydrogenolysis of the formyl group.[8]

From α -Methylene- γ -butyrolactone

A two-step continuous hydrogenation process starting from α -methylene- γ -butyrolactone offers an efficient route to high-purity **3-Methyltetrahydrofuran**.

[Click to download full resolution via product page](#)

Caption: Synthesis of 3-MeTHF from α -Methylene- γ -butyrolactone.

Experimental Protocol:

- First Hydrogenation: α -Methylene- γ -butyrolactone is hydrogenated to produce 2-methyl- γ -butyrolactone.[9]
- Second Hydrogenation: The resulting 2-methyl- γ -butyrolactone is further hydrogenated to yield **3-Methyltetrahydrofuran**.[9] This two-step process allows for high conversion and purity of the final product.[9]

Applications in Research and Development

3-Methyltetrahydrofuran's unique properties make it a valuable tool for researchers and professionals in drug development and other scientific fields.

- Green Solvent: As a bio-based and biodegradable solvent, 3-MeTHF is an excellent replacement for more hazardous solvents like tetrahydrofuran (THF) and dichloromethane (DCM) in organic reactions.[1][2]
- Reaction Medium: Its polar, aprotic nature makes it suitable for a variety of chemical transformations, including Grignard reactions and other organometallic processes.[2]

- Extraction: Due to its ability to dissolve a broad spectrum of organic compounds, it is effectively used in the extraction and purification of natural products and active pharmaceutical ingredients (APIs).[2]
- Fuel Additive: 3-MeTHF is also being explored as a biofuel additive due to its favorable combustion properties.[1]

Safety and Handling

3-Methyltetrahydrofuran is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[10] It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

3-Methyltetrahydrofuran represents a significant advancement in the development of sustainable chemical technologies. Its versatile solvent properties, combined with its renewable origins and favorable safety profile, position it as a key enabling technology for greener chemical synthesis and manufacturing processes. For researchers and drug development professionals, 3-MeTHF offers a high-performance, environmentally responsible alternative to conventional solvents, facilitating innovation while minimizing environmental impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 3-Methyl Tetrahydrofuran (3-Methyl THF) - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 3. CAS 13423-15-9: 3-Methyltetrahydrofuran | CymitQuimica [cymitquimica.com]
- 4. 3-Methyltetrahydrofuran | C5H10O | CID 98230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pschemicals.com [pschemicals.com]

- 6. scbt.com [scbt.com]
- 7. US6147233A - Process for the preparation of 3-methyltetrahydrofuran - Google Patents [patents.google.com]
- 8. US5912364A - Process for the preparation of 3-methyltetrahydrofuran - Google Patents [patents.google.com]
- 9. WO2004005273A1 - Manufacture of 3-methyl-tetrahydrofuran from alpha-methylene-gamma-butyrolactone in a two step process - Google Patents [patents.google.com]
- 10. 3-Methyltetrahydrofuran | 13423-15-9 | TCI AMERICA [tcichemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methyltetrahydrofuran (3-MeTHF)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083541#3-methyltetrahydrofuran-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com